molecular formula C15H12BrClO3 B1532217 4-[(3-Bromobenzyl)oxy]-3-methoxybenzoyl chloride CAS No. 1160260-66-1

4-[(3-Bromobenzyl)oxy]-3-methoxybenzoyl chloride

Cat. No. B1532217
CAS RN: 1160260-66-1
M. Wt: 355.61 g/mol
InChI Key: HLIASWXTGIRJTG-UHFFFAOYSA-N
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Description

“4-[(3-Bromobenzyl)oxy]-3-methoxybenzoyl chloride” is a chemical compound with the molecular formula C15H12BrClO3 . It is used for research purposes .


Molecular Structure Analysis

The molecular weight of “4-[(3-Bromobenzyl)oxy]-3-methoxybenzoyl chloride” is 355.62 g/mol . The molecular structure consists of a benzoyl chloride group attached to a bromobenzyl group via an oxygen atom .


Physical And Chemical Properties Analysis

“4-[(3-Bromobenzyl)oxy]-3-methoxybenzoyl chloride” is a solid at room temperature . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the available resources.

Scientific Research Applications

  • Photodynamic Therapy for Cancer Treatment :The synthesis and characterization of zinc phthalocyanine derivatives, which are structurally similar to 4-[(3-Bromobenzyl)oxy]-3-methoxybenzoyl chloride, have shown potential applications in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers in cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).

  • Corrosion Inhibition and Surface Activity :Schiff base derivatives, which can be related to the chemical structure of 4-[(3-Bromobenzyl)oxy]-3-methoxybenzoyl chloride, have been studied for their role as corrosion inhibitors. These compounds show a tendency towards adsorption at interfaces and act as mixed inhibitors for carbon steel in acidic media. This suggests their potential application in corrosion prevention (Negm, Elkholy, Zahran, & Tawfik, 2010).

  • Antibacterial Activity :A study on benzothiazol-3-ium cationic Schiff base derivatives, structurally similar to 4-[(3-Bromobenzyl)oxy]-3-methoxybenzoyl chloride, revealed significant antibacterial activity against Gram-negative and Gram-positive bacteria. This highlights the potential application of similar compounds in antimicrobial therapies (Patil, Claffey, Deally, Hogan, Gleeson, Mendez, Müller‐Bunz, Paradisi, & Tacke, 2010).

  • Synthesis and Characterization in Organic Chemistry :Research on compounds structurally related to 4-[(3-Bromobenzyl)oxy]-3-methoxybenzoyl chloride focuses on their synthesis and characterization. These studies contribute to the understanding of reaction mechanisms and molecular structures in organic chemistry, paving the way for the development of novel compounds with potential applications in various fields (Amyes & Richard, 1990).

  • Environmental Impact Studies :Studies involving compounds similar to 4-[(3-Bromobenzyl)oxy]-3-methoxybenzoyl chloride are also conducted to understand their environmental impact, particularly in contexts like swimming pools treated with chlorine. This research is crucial for assessing the ecological and health impacts of such chemicals (Manasfi, Storck, Ravier, Demelas, Coulomb, & Boudenne, 2015).

Safety And Hazards

While specific safety data for “4-[(3-Bromobenzyl)oxy]-3-methoxybenzoyl chloride” is not available, it’s important to handle all chemical substances with care. Benzyl chlorides can be hazardous and cause burns to the skin, eyes, and mucous membranes . They should be handled in a well-ventilated area and personal protective equipment should be worn .

properties

IUPAC Name

4-[(3-bromophenyl)methoxy]-3-methoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClO3/c1-19-14-8-11(15(17)18)5-6-13(14)20-9-10-3-2-4-12(16)7-10/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLIASWXTGIRJTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)Cl)OCC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-Bromobenzyl)oxy]-3-methoxybenzoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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